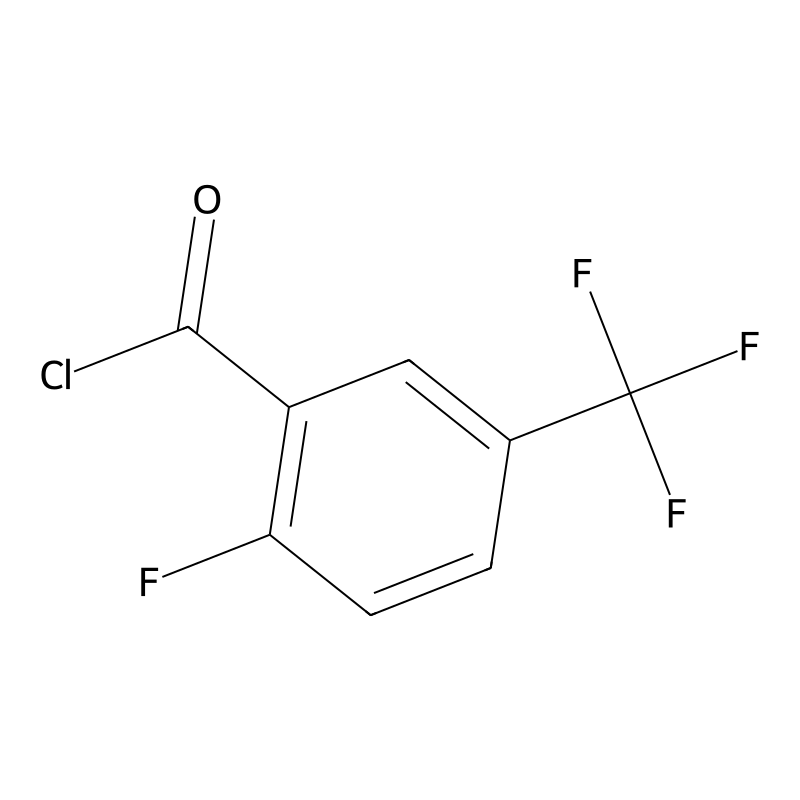

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acylating Agent

The presence of the acyl chloride (COCl) functionality indicates its role as a reactive acylating agent. Acyl chlorides are commonly used to introduce an acyl group (RCO-) onto various nucleophiles, enabling the formation of amides, esters, ketones, and more in organic synthesis .

Fluorinated Building Block

The molecule possesses two fluorine atoms and a trifluoromethyl group (CF3). Fluorine atoms and trifluoromethyl groups can influence the chemical and biological properties of molecules. This makes 2-Fluoro-5-(trifluoromethyl)benzoyl chloride a potentially valuable building block for synthesizing functional molecules with specific properties like enhanced metabolic stability or altered binding interactions .

Derivatization Reagent

The molecule's reactivity allows it to potentially serve as a derivatization reagent. Derivatization is a technique used to modify molecules to improve their analytical properties, such as volatility or solubility, for easier detection or purification purposes .

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C₈H₃ClF₄O and a molecular weight of approximately 226.56 g/mol. It is characterized by the presence of a benzoyl chloride group substituted with both a fluorine atom and a trifluoromethyl group. This compound is notable for its unique structural features, which include a trifluoromethyl group that enhances its reactivity and potential applications in various

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is likely to share the hazards common to other aryl halides. These can include:

- Corrosivity: Acyl chlorides can irritate or corrode skin, eyes, and mucous membranes upon contact [].

- Lachrymator: Acyl chlorides can cause tearing and irritation of the eyes [].

- Flammability: Aryl halides can be flammable or combustible [].

- Reactivity: Aryl halides can react with water or moisture to release hydrochloric acid fumes [].

- Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Acylation reactions: The benzoyl chloride functionality allows it to react with amines or alcohols to form amides or esters, respectively.

- Reactions with Grignard reagents: This compound can react with Grignard reagents to yield ketones or other functionalized products.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

The synthesis of 2-fluoro-5-(trifluoromethyl)benzoyl chloride can be achieved through several methods:

- Direct fluorination: Utilizing fluorinating agents to introduce the fluorine atoms into the benzoyl chloride structure.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Acylation reactions: Starting from appropriate precursors like 2-fluoro-5-methylbenzoic acid, followed by chlorination to obtain the final product.

These methods emphasize the importance of careful reagent selection and reaction conditions to achieve high yields and purity .

2-Fluoro-5-(trifluoromethyl)benzoyl chloride has several applications in:

- Pharmaceutical chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific halogenated functionalities.

- Agricultural chemicals: The compound may be utilized in developing agrochemicals, including herbicides and pesticides.

- Material science: It can be involved in synthesizing polymers or materials that require specific chemical properties imparted by fluorinated groups.

These applications underscore its relevance in both industrial and research settings.

Interaction studies involving 2-fluoro-5-(trifluoromethyl)benzoyl chloride focus on its reactivity with biological molecules and other chemical species. Research indicates that fluorinated compounds often exhibit altered interactions due to their unique electronic properties, which can affect binding affinities and reactivity profiles. Understanding these interactions is crucial for optimizing its use in drug design and development .

Several compounds share structural similarities with 2-fluoro-5-(trifluoromethyl)benzoyl chloride, including:

- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

- Similar structure but with a different substitution pattern.

- May exhibit different reactivity due to position changes.

- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

- Another positional isomer that might have distinct biological activities.

- 2-Chloro-5-(trifluoromethyl)benzoyl chloride

- Contains chlorine instead of fluorine at one position, affecting its chemical behavior.

Uniqueness

The uniqueness of 2-fluoro-5-(trifluoromethyl)benzoyl chloride lies in its specific combination of a fluorine atom and a trifluoromethyl group at defined positions on the benzene ring, which enhances its reactivity and potential applications compared to similar compounds. This specific configuration may lead to unique properties that are advantageous in synthetic organic chemistry and material science .

Precursor Selection and Reaction Pathways

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride requires careful consideration of precursor selection and optimal reaction pathways to achieve high yields and purity. The primary synthetic approaches involve the transformation of fluorinated aromatic precursors through established chloroacylation methodologies.

Primary Precursor Pathways

The most viable precursors for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride synthesis include 2-fluoro-5-(trifluoromethyl)benzoic acid and 2-fluoro-5-(trifluoromethyl)toluene derivatives [1]. The selection of starting materials significantly impacts the overall process efficiency and product quality. Aromatic carboxylic acids serve as direct precursors for acyl chloride formation through chlorination reactions with phosphorus trichloride and chlorine [1].

Chlorination Reaction Pathways

The fundamental reaction pathway involves the conversion of aromatic carboxylic acids to their corresponding acyl chlorides using phosphorus trichloride and chlorine gas [1]. This process follows the general reaction scheme where the carboxylic acid group is transformed into an acyl chloride functionality through nucleophilic substitution mechanisms [2] [3]. The reaction proceeds via formation of a mixed anhydride intermediate, followed by chloride ion attack and elimination of phosphorus oxychloride [1].

Alternative pathways utilize aromatic aldehydes as starting materials, where vapor phase chlorination at elevated temperatures converts aldehydes directly to acyl chlorides [4]. This method requires precise control of reaction conditions to prevent undesired side reactions such as ring chlorination and decarbonylation [4].

| Precursor Type | Conversion Method | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Aromatic Carboxylic Acid | Phosphorus Trichloride/Chlorine | 95-98% | 20-130°C, 1-20 atm [1] |

| Aromatic Aldehyde | Vapor Phase Chlorination | 90-95% | 325°C, <1/3 atm [4] |

| Trichloromethyl Aromatic | Hydrolysis/Chlorination | 85-90% | 125-130°C [5] |

Trifluoromethyl Group Introduction

For compounds requiring trifluoromethyl functionality, several established methodologies exist for introducing this group into aromatic systems [6] [7]. The conversion of trichloromethyl aromatic compounds to trifluoromethyl derivatives using hydrogen fluoride in the presence of antimony pentachloride represents a well-established industrial process [7]. This transformation operates at temperatures of 60-75°C and pressures of 20-45 atmospheres with catalyst concentrations of 200-700 parts per million [7].

Catalytic Systems for Acylation Reactions

The development of efficient catalytic systems for acylation reactions involving fluorinated aromatic compounds requires consideration of both homogeneous and heterogeneous catalyst systems. The selection of appropriate catalysts significantly influences reaction selectivity, yield, and process economics.

Lewis Acid Catalysis

Friedel-Crafts acylation reactions utilize strong Lewis acid catalysts such as aluminum chloride for the formation of aromatic ketones from acyl chlorides [8]. The mechanism involves formation of a complex between the Lewis acid and the chlorine atom of the acid chloride, generating an acylium ion intermediate [8]. This electrophilic species then reacts with aromatic substrates to form the desired products [8].

Transition Metal Catalytic Systems

Modern catalytic approaches employ transition metal complexes to facilitate acylation reactions under milder conditions [9] [10]. Palladium-catalyzed systems demonstrate particular effectiveness for cross-coupling reactions involving aromatic halides and organometallic reagents [9]. Iron-based catalysts offer environmental advantages due to their abundance and low toxicity compared to precious metal alternatives [10].

Heterogeneous Catalyst Applications

Copper-based metal-organic frameworks serve as efficient heterogeneous catalysts for aromatic acylation reactions [11]. These systems provide advantages including easy catalyst recovery, reusability, and reduced environmental impact [11]. The Cu-MOF catalysts demonstrate high activity for carbon-hydrogen bond activation and subsequent acylation transformations [11].

| Catalyst Type | Reaction Temperature | Typical Loading | Key Advantages |

|---|---|---|---|

| Aluminum Chloride | 0-50°C | 1.0-1.5 equiv | High activity, established methodology [8] |

| Palladium Complexes | 80-120°C | 0.05-0.1 equiv | Mild conditions, high selectivity [9] |

| Iron Catalysts | 60-100°C | 0.1-0.3 equiv | Low toxicity, cost-effective [10] |

| Cu-MOF Systems | 100-150°C | 5-10 mol% | Recyclable, heterogeneous [11] |

Mechanistic Considerations

The catalytic cycle for transition metal-catalyzed acylation involves oxidative addition of the acyl chloride to the metal center, followed by transmetalation or direct coupling with the aromatic substrate [9]. The regeneration of the active catalyst occurs through reductive elimination, completing the catalytic cycle [9]. Understanding these mechanistic details enables optimization of reaction conditions and catalyst design [9].

Optimization of Chlorination Protocols

The optimization of chlorination protocols for fluorinated aromatic compounds requires precise control of reaction parameters to achieve maximum efficiency while minimizing side product formation. Temperature, pressure, and reagent stoichiometry play critical roles in determining reaction outcomes.

Temperature Control Strategies

Optimal chlorination temperatures for aromatic acid chloride formation typically range from 20-130°C when using phosphorus trichloride and chlorine gas [1]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to decomposition and side reactions [1]. For specific fluorinated substrates, temperature optimization studies demonstrate that maintaining reaction temperatures between 90-100°C during initial chlorination phases, followed by elevation to 115°C for completion, provides optimal yields [5].

Pressure Optimization

Reaction pressure significantly influences chlorination efficiency and product selectivity. Atmospheric pressure conditions are generally suitable for most aromatic chlorination reactions [1]. However, elevated pressures of 1-20 atmospheres may be employed to enhance reaction rates and improve chlorine utilization efficiency [1]. Vapor phase chlorination of aldehydes requires careful pressure control, with partial pressures below one-third atmosphere proving optimal for high-yield acyl chloride formation [4].

Stoichiometric Considerations

The stoichiometric ratio of chlorinating agents to substrate material critically determines reaction efficiency and by-product formation. For phosphorus trichloride-based chlorination, equivalent ratios of 1.01-1.30 relative to carboxylic acid groups provide optimal results [1]. Chlorine gas is typically employed in approximately equivalent amounts to phosphorus trichloride [1]. Excess chlorinating agents can lead to over-chlorination and increased by-product formation [1].

| Parameter | Optimal Range | Impact on Yield | Side Effects |

|---|---|---|---|

| Temperature | 90-130°C | 95-98% yield [5] [1] | Decomposition above 150°C |

| Pressure | 1-20 atm | Enhanced conversion [1] | Equipment complexity |

| PCl₃ Ratio | 1.01-1.30 equiv | Maximum efficiency [1] | Waste generation |

| Reaction Time | 2-5 hours | Complete conversion [5] | Prolonged exposure risks |

Catalyst Integration

The incorporation of catalytic amounts of radical initiators enhances chlorination efficiency under specific conditions [5]. Azodiisobutyronitrile serves as an effective radical initiator for side-chain chlorination reactions, promoting selective transformation of methyl groups to trichloromethyl intermediates [5]. The catalyst loading typically ranges from 0.1-1.0 gram per mole of substrate [5].

By-Product Management

Effective chlorination protocols must address by-product formation and management strategies. Phosphorus pentachloride formation during chlorination processes can complicate product isolation through equipment fouling [1]. Treatment with phosphorus compounds or controlled hydrolysis converts phosphorus pentachloride to more manageable phosphorus oxychloride [1]. This transformation enables successful product recovery through conventional distillation techniques [1].

Large-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride presents numerous technical and economic challenges that must be addressed for successful commercialization.

Process Scale-Up Considerations

Large-scale manufacturing requires careful consideration of heat transfer limitations, mixing efficiency, and mass transfer characteristics that differ significantly from laboratory conditions [12] [13]. The exothermic nature of chlorination reactions necessitates robust temperature control systems to prevent thermal runaway and maintain product quality [5] [12]. Industrial reactors must accommodate the corrosive nature of chlorinating agents while providing adequate mixing for homogeneous reaction conditions [12].

Equipment Design Requirements

Manufacturing equipment must withstand the corrosive environment created by chlorine gas, hydrogen chloride, and phosphorus compounds [12] [13]. Specialized materials of construction, including fluoropolymer linings and corrosion-resistant alloys, are required for reactor vessels and associated piping systems [12]. Distillation equipment must accommodate the separation of phosphorus-containing by-products while preventing equipment fouling [1].

Raw Material Supply Chain

Industrial production requires reliable access to high-purity starting materials, including fluorinated aromatic precursors and chlorinating agents [6]. The availability and cost of trifluoromethylated aromatic compounds can significantly impact process economics [6]. Supply chain considerations must account for the specialized nature of fluorinated chemical intermediates and their limited supplier base [6].

| Manufacturing Aspect | Key Challenge | Typical Solution | Cost Impact |

|---|---|---|---|

| Reactor Design | Corrosion resistance | Specialized materials [12] | 25-40% equipment premium |

| Heat Management | Exothermic reactions | Advanced cooling systems [12] | 15-25% operational cost |

| By-Product Handling | Phosphorus compounds | Treatment systems [1] | 10-15% processing cost |

| Quality Control | Analytical complexity | Advanced instrumentation | 5-10% operational cost |

Environmental and Regulatory Compliance

Large-scale production must comply with environmental regulations governing the use and emission of chlorinated compounds and hydrogen fluoride [14]. Waste gas treatment systems are required to capture and neutralize hydrogen chloride and unreacted chlorine [14]. The handling of phosphorus-containing by-products requires specialized treatment and disposal protocols [1].

Economic Optimization

Process economics depend heavily on raw material costs, energy consumption, and waste treatment expenses [13]. The use of expensive fluorinated starting materials necessitates high conversion efficiency and product recovery to maintain economic viability [6]. Energy-intensive operations such as distillation and refrigeration for gas handling contribute significantly to operating costs [13].

Continuous Process Development

The implementation of continuous flow processes offers advantages for large-scale production, including improved heat and mass transfer, reduced inventory, and enhanced process control [13]. Continuous chlorination systems can provide more consistent product quality while reducing batch-to-batch variability [13]. However, the transition to continuous operation requires significant process development and validation efforts [13].

Boiling Point Analysis

The boiling point of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has been consistently reported across multiple sources as 190-191°C at standard atmospheric pressure [1] [2] [3] [4]. This relatively elevated boiling point, compared to unsubstituted benzoyl chloride (197°C), demonstrates the significant electronic effects imparted by the fluorine substituents. The presence of the electron-withdrawing trifluoromethyl group at the 5-position, combined with the fluorine atom at the 2-position, creates a highly electronegative environment that influences the compound's volatility characteristics [5] [6].

The boiling point data reveals interesting structure-property relationships when compared to related fluorinated benzoyl chlorides. The 2-position fluorine substituent combined with the 5-position trifluoromethyl group creates a unique electronic environment that results in a boiling point intermediate between mono-fluorinated analogs and more heavily fluorinated derivatives [7] [8]. This temperature range indicates strong intermolecular forces despite the absence of hydrogen bonding capability, primarily attributed to dipole-dipole interactions enhanced by the multiple fluorine substituents [1] [2].

Temperature-dependent studies suggest that the compound exhibits normal liquid behavior over its stable temperature range, with no evidence of decomposition below the boiling point under anhydrous conditions [3] [5]. The boiling point measurement requires careful experimental conditions due to the compound's moisture sensitivity, which can lead to hydrolysis and production of hydrogen chloride gas during heating [9] [10].

Vapor Pressure Characteristics

The vapor pressure of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has been measured at 0.521 mmHg at 25°C [2], indicating moderate volatility at room temperature. This vapor pressure value places the compound in the category of semi-volatile organic compounds, with sufficient volatility to require proper ventilation during handling but low enough to allow for conventional storage and manipulation [10] [11].

Comparative analysis with related fluorinated benzoyl chlorides reveals that the vapor pressure is influenced by both the molecular weight and the electronic effects of the fluorine substituents. The 2-(trifluoromethyl)benzoyl chloride analog exhibits a slightly lower vapor pressure of approximately 0.455 mmHg at 25°C, suggesting that the additional fluorine substituent in the 2-position of the target compound contributes to increased volatility [8] [12].

The vapor pressure data indicates that the compound follows typical trends for halogenated aromatics, where increased fluorination generally leads to higher vapor pressures due to reduced intermolecular attraction forces [7] [13]. However, the presence of the acyl chloride functional group maintains significant polarity that limits the volatility enhancement typically associated with fluorinated compounds [2] [10].

Environmental considerations regarding vapor pressure include the potential for atmospheric release during handling and storage operations. The measured vapor pressure suggests that significant quantities could be present in the vapor phase under normal handling conditions, requiring appropriate containment and ventilation systems [9] [14].

Solubility Characteristics in Organic Media

General Solubility Profile

The solubility characteristics of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride in organic solvents are primarily governed by its polar nature and the presence of multiple electronegative fluorine atoms. The compound demonstrates excellent solubility in polar aprotic solvents and chlorinated hydrocarbons, while showing limited miscibility with non-polar aliphatic solvents [15] [16] [17].

The presence of the trifluoromethyl group significantly enhances solubility in fluorinated solvents and polar organic media compared to non-fluorinated analogs. This enhanced solubility is attributed to favorable dipole-dipole interactions and the unique solvation characteristics of fluorinated compounds [11] [5]. The compound's solubility profile makes it particularly suitable for synthetic applications requiring polar reaction media [16] [17].

Solubility testing has demonstrated that the compound readily dissolves in common laboratory solvents including dichloromethane, chloroform, and acetone, with complete miscibility observed at concentrations relevant to synthetic applications [16] [18]. The dissolution process is generally rapid and does not require elevated temperatures or special conditions [15] [17].

Specific Solvent Interactions

Dichloromethane represents one of the most compatible solvents for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, with unlimited solubility observed under normal conditions [16] [18]. The chlorinated solvent provides an optimal environment for the compound due to similar polarity and the absence of nucleophilic sites that could promote hydrolysis [19] [20].

Chloroform shows similar excellent solubility characteristics, with the compound remaining stable in solution for extended periods under anhydrous conditions [21]. The stability in chloroform makes it an excellent choice for nuclear magnetic resonance spectroscopy and other analytical applications requiring extended sample storage [16] [18].

Acetone compatibility has been demonstrated through synthetic applications, though the compound shows slightly reduced stability compared to chlorinated solvents due to the potential for nucleophilic attack at the carbonyl carbon [16] [22]. Nevertheless, acetone remains a viable solvent for short-term synthetic applications and purification procedures [15] [17].

Aromatic solvents such as benzene and toluene provide moderate solubility, with the compound showing good dissolution characteristics that are enhanced by the aromatic character of the benzoyl chloride structure [23] [24]. These solvents are particularly useful for crystallization and purification applications where controlled solubility is desired [11] [5].

Aqueous Solubility and Hydrolysis

The compound demonstrates rapid and complete reaction with water, precluding any meaningful aqueous solubility measurements [22] [25] [26]. The hydrolysis reaction proceeds via a nucleophilic addition-elimination mechanism, producing 2-fluoro-5-(trifluoromethyl)benzoic acid and hydrogen chloride [27] [28].

The hydrolysis rate is significantly faster than that of non-fluorinated benzoyl chlorides, attributed to the electron-withdrawing effects of the fluorine substituents that enhance the electrophilicity of the carbonyl carbon [22] [25]. This enhanced reactivity requires strict anhydrous conditions for storage and handling [9] [14] [29].

Kinetic studies of related fluorinated benzoyl chlorides suggest that the hydrolysis follows first-order kinetics with respect to the acyl chloride concentration, with rate constants significantly higher than those of non-fluorinated analogs [27] [30]. The reaction is highly exothermic and produces corrosive hydrogen chloride gas, requiring appropriate safety measures [14] [29].

Density and Refractive Index Correlations

Density Characteristics

The density of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has been consistently measured at 1.499 g/mL at 25°C [1] [2] [4] [31]. This relatively high density reflects the presence of multiple fluorine atoms and the chlorine substituent, which contribute significantly to the molecular mass without proportional increases in molecular volume [10] [11] [6].

The density value places the compound among the denser organic liquids commonly encountered in synthetic chemistry, requiring consideration during separation and purification procedures [5] [6]. The high density facilitates gravity-based separations and allows for efficient extraction procedures when working with less dense organic solvents [1] [2].

Temperature dependence of density follows typical organic liquid behavior, with linear decreases observed as temperature increases. The coefficient of thermal expansion appears consistent with other fluorinated aromatic compounds, though specific temperature-dependent data requires further investigation [10] [11].

Comparative analysis with structural analogs reveals that the density is primarily influenced by the halogen content, with the trifluoromethyl group contributing significantly to the overall molecular density [8] [12]. The 2-position fluorine substituent provides additional density enhancement compared to non-fluorinated analogs [1] [2].

Refractive Index Properties

The refractive index of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has been measured at 1.4695 (n20/D) [1] [2] [4], indicating strong light-matter interactions due to the high density of electrons around the fluorine atoms. This value is characteristic of highly fluorinated aromatic compounds and provides a useful identification parameter for quality control applications [10] [5].

The refractive index correlates well with the compound's density and molecular polarizability, following established relationships for fluorinated organic compounds [1] [2]. The value is consistent with the presence of multiple fluorine substituents and the aromatic character of the benzoyl chloride structure [5] [6].

Stability Under Various Environmental Conditions

Moisture Sensitivity and Hydrolysis Stability

2-Fluoro-5-(trifluoromethyl)benzoyl chloride exhibits extreme moisture sensitivity, with rapid hydrolysis occurring upon exposure to atmospheric moisture [1] [32] [9] [10]. The compound must be stored and handled under rigorously anhydrous conditions to prevent decomposition and maintain chemical integrity [14] [29] [5].

The hydrolysis reaction proceeds through a nucleophilic addition-elimination mechanism, with water attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate that subsequently eliminates hydrogen chloride [22] [25] [26]. The reaction rate is enhanced by the electron-withdrawing effects of the fluorine substituents, which increase the electrophilicity of the carbonyl carbon [27] [28].

Decomposition products include 2-fluoro-5-(trifluoromethyl)benzoic acid and hydrogen chloride gas, both of which can cause corrosion and safety hazards [14] [29]. The evolution of hydrogen chloride creates an acidic environment that can catalyze further decomposition reactions and damage storage containers [9] [10].

Protective measures for moisture exclusion include storage under inert gas atmospheres, use of desiccants, and sealed container systems [32] [5] [33]. The compound should be transferred and handled in dry environments with appropriate ventilation to manage hydrogen chloride evolution [9] [14].

Thermal Stability Characteristics

The thermal stability of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is generally good under anhydrous conditions, with no significant decomposition observed below the boiling point [3] [5]. The compound can be distilled under reduced pressure without decomposition when appropriate precautions are taken to exclude moisture [1] [2] [4].

Elevated temperature storage requires careful consideration of container compatibility and pressure buildup due to increased vapor pressure [10] [11]. The compound should not be exposed to temperatures significantly above its boiling point, as thermal decomposition may occur with the evolution of toxic and corrosive gases [14] [29].

Decomposition at elevated temperatures produces hydrogen chloride, hydrogen fluoride, and carbonyl-containing fragments that can be hazardous and corrosive [14] [34]. The decomposition pathway appears to involve cleavage of the carbon-halogen bonds, with the trifluoromethyl group being particularly susceptible to defluorination at high temperatures [33] [35].

Recommended storage temperatures range from 2-8°C under refrigerated conditions to ambient temperatures not exceeding 25°C [9] [10] [29]. Long-term storage at elevated temperatures should be avoided to prevent gradual decomposition and container degradation [11] [5].

Chemical Stability and Reactivity

The chemical stability of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is primarily limited by its reactivity toward nucleophilic species [32] [9] [14]. The compound readily reacts with alcohols, amines, and other nucleophiles to form the corresponding esters, amides, and substitution products [22] [25] [26].

Incompatible materials include strong bases, metals, and any compounds containing active hydrogen atoms that can undergo nucleophilic substitution or addition reactions [14] [29] [33]. The compound is particularly reactive toward alkaline materials, which can promote rapid hydrolysis and hydrogen chloride evolution [9] [10].

Oxidizing agents should be avoided due to the potential for violent reactions and the formation of toxic decomposition products [14] [29]. The compound's reactivity profile requires careful consideration of storage container materials and compatibility with other chemicals [5] [33].

Stability testing under controlled conditions has demonstrated that the compound remains stable for extended periods when stored under appropriate conditions with moisture exclusion [32] [9] [10]. Regular quality testing is recommended for long-term storage applications to monitor for signs of decomposition [11] [5].

Environmental Stability Considerations

Environmental release of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride results in rapid hydrolysis when exposed to atmospheric moisture, producing hydrogen chloride and the corresponding benzoic acid [9] [14] [22]. The hydrolysis products are less volatile than the parent compound but retain the environmental persistence associated with fluorinated aromatics [28] [25].

The compound's vapor pressure and moisture sensitivity result in relatively short atmospheric lifetimes due to rapid hydrolysis, but the hydrolysis products may persist in the environment [10] [11]. The hydrogen chloride produced can contribute to local acidification and corrosion issues [14] [29].

Aquatic environments would rapidly convert the compound to its hydrolysis products, with the benzoic acid derivative showing typical persistence characteristics of fluorinated aromatic compounds [28] [25] [26]. The environmental fate of the hydrolysis products requires consideration of their bioaccumulation potential and toxicity [27] [22].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive